Diethyl 4-chloro-a-(4-nitroanilino)benzylphosphonate
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Overview
Description
DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms
Preparation Methods
The synthesis of DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE typically involves the reaction of 4-chlorobenzaldehyde, 4-nitroaniline, and diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with 4-nitroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.
Phosphorylation: The intermediate Schiff base is then reacted with diethyl phosphite to form the final product, DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE.
Chemical Reactions Analysis
DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound is used in the development of corrosion inhibitors for metals and as a flame retardant.
Mechanism of Action
The mechanism of action of DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
DIETHYL [(4-CHLOROPHENYL)[(4-NITROPHENYL)AMINO]METHYL]PHOSPHONATE can be compared with other similar compounds, such as:
DIETHYL [(4-CHLOROPHENYL)[(4-METHOXYPHENYL)AMINO]METHYL]PHOSPHONATE: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
DIETHYL [(4-CHLOROPHENYL)[(PHENYL)AMINO]METHYL]PHOSPHONATE: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
DIETHYL [(4-CHLOROPHENYL)[(4-ISOPROPYLPHENYL)AMINO]METHYL]PHOSPHONATE: The presence of an isopropyl group affects the compound’s steric properties and reactivity.
Properties
CAS No. |
71511-66-5 |
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Molecular Formula |
C17H20ClN2O5P |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-diethoxyphosphorylmethyl]-4-nitroaniline |
InChI |
InChI=1S/C17H20ClN2O5P/c1-3-24-26(23,25-4-2)17(13-5-7-14(18)8-6-13)19-15-9-11-16(12-10-15)20(21)22/h5-12,17,19H,3-4H2,1-2H3 |
InChI Key |
MXVAWSJYPGJSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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